molecular formula C10H13N5O3 B12940269 5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid CAS No. 149298-99-7

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid

Cat. No.: B12940269
CAS No.: 149298-99-7
M. Wt: 251.24 g/mol
InChI Key: FBOBYAOBUGYMOT-UHFFFAOYSA-N
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Description

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid is a purine derivative characterized by a pentanoic acid side chain attached to a modified purine base. While its exact biological applications remain under investigation, structural analogs are known to inhibit NF-κB signaling (e.g., α-lipoic acid) or act as antiviral agents (e.g., Valganciclovir) .

Properties

CAS No.

149298-99-7

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

5-(2-amino-6-oxo-1H-purin-9-yl)pentanoic acid

InChI

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)4-2-1-3-6(16)17/h5H,1-4H2,(H,16,17)(H3,11,13,14,18)

InChI Key

FBOBYAOBUGYMOT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCCCC(=O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable pentanoic acid precursor under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleic acid synthesis and repair, making this compound relevant in genetic and cellular studies.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s core structure—a 2-amino-6-oxopurine moiety—is conserved among related derivatives, but variations in side-chain length, functional groups, and substitutions dictate pharmacological properties. Key analogs include:

Compound Name CAS No. Molecular Formula Structural Differences Biological Relevance
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid 149298-99-7 C8H9N5O3 Shorter propanoic acid chain (3 carbons) Higher structural similarity (0.91) to target compound; potential metabolic or solubility differences
2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-[(benzyloxy)carbonyl]-L-valinate 17927-65-0 C23H27N7O7 Methoxyethyl valinate ester side chain Likely prodrug design; ester groups enhance lipophilicity for improved absorption
Valganciclovir (2-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valinate) 175865-60-8 C14H22N6O5 Methoxy-hydroxypropyl valinate chain Antiviral prodrug; hydrolyzed to ganciclovir for cytomegalovirus treatment
Ethyl 5-(2-amino-6-chloro-9H-purin-9-yl)pentanoate N/A (see ) C12H16ClN5O2 Chlorine substitution at purine C6; ethyl ester group Chlorine enhances stability; esterification may delay activation

Functional Group Impact

  • Carboxylic Acid vs.
  • Side-Chain Length: Propanoic acid analogs (3 carbons) may exhibit faster renal clearance than pentanoic acid derivatives (5 carbons) due to reduced molecular weight .
  • Substituent Effects : Chlorine or phosphonate modifications (e.g., in and ) alter electronic properties, affecting binding to enzymes like kinases or polymerases .

Biological Activity

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This compound is structurally related to nucleotides and exhibits properties that may influence various biochemical pathways.

  • Molecular Formula : C10H13N5O4
  • Molecular Weight : 267.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as an inhibitor of purine metabolism. It mimics natural substrates in the purine biosynthesis pathway, thus interfering with the proliferation of cells that rely on these pathways for growth and replication.

Biological Activities

  • Antitumor Activity :
    • Studies have demonstrated that analogues of purine derivatives can inhibit tumor cell growth by targeting enzymes involved in nucleotide synthesis. For instance, compounds similar to this compound have been shown to inhibit glycinamide ribonucleotide transformylase, a key enzyme in the de novo purine synthesis pathway .
  • Antiviral Effects :
    • The compound's structural similarity to acyclovir suggests potential antiviral properties. Acyclovir is known for its effectiveness against herpes viruses; thus, derivatives may exhibit similar efficacy against viral replication processes .
  • Inhibition of Enzyme Activity :
    • The compound acts as an inhibitor of methotrexate uptake and can affect folate transport systems, which are crucial for DNA synthesis and repair .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of purine biosynthesis
AntiviralMimics acyclovir; inhibits viral replication
Enzyme InhibitionInhibits methotrexate uptake

Case Study: Antitumor Activity

A study conducted on various purine analogues indicated that compounds structurally related to this compound exhibited significant inhibition of tumor cell lines in vitro. The compounds were tested against several cancer types, showing IC50 values indicative of effective growth inhibition.

Case Study: Antiviral Effects

Research on antiviral properties revealed that certain derivatives could reduce viral load in infected cell cultures. These studies highlight the potential for developing new antiviral therapies based on the structure of this compound.

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